REACTION_CXSMILES
|
[Na].[CH3:2][C:3]1[C:8]([CH3:9])=[C:7]([N+]([O-])=O)[C:6]([CH3:13])=[CH:5][N+:4]=1[O-:14].Cl.[CH3:16][OH:17]>C(OCC)(=O)C>[CH3:16][O:17][C:7]1[C:6]([CH3:13])=[CH:5][N+:4]([O-:14])=[C:3]([CH3:2])[C:8]=1[CH3:9] |^1:0|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
CC1=[N+](C=C(C(=C1C)[N+](=O)[O-])C)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the solution is left
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
CUSTOM
|
Details
|
the mixture is then evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
the solution is filtered throuqh siliceous earth, which
|
Type
|
WASH
|
Details
|
is rinsed with 0.5 1 of methylene chloride
|
Type
|
CUSTOM
|
Details
|
the combined filtrates are evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=[N+](C=C1C)[O-])C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |